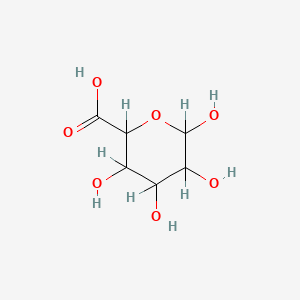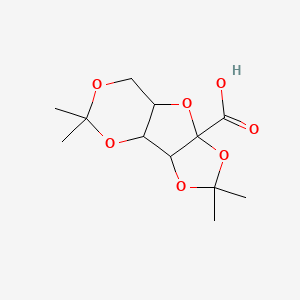
Methyl retinoate
Vue d'ensemble
Description
Methyl retinoate is a derivative of retinoic acid, which belongs to the family of retinoids. Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation. This compound is specifically the methyl ester of retinoic acid and is characterized by its molecular formula C₂₁H₃₀O₂ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl retinoate can be synthesized through the esterification of retinoic acid. One common method involves refluxing retinoic acid in an ethyl acetate solution with anhydrous potassium carbonate and methyl iodide for about two hours. The reaction mixture is then cooled, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl retinoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methyl 4-oxoretinoate using manganese dioxide.
Reduction: It can be reduced to form retinol derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Diethylaminosulfur trifluoride (DAST) is used for introducing fluorine atoms.
Major Products Formed:
Oxidation: Methyl 4-oxoretinoate.
Reduction: Retinol derivatives.
Substitution: Difluoro analogs of this compound.
Applications De Recherche Scientifique
Methyl retinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid analogs.
Biology: this compound is studied for its role in cell differentiation and growth.
Medicine: It is investigated for its potential in treating skin conditions and certain types of cancer due to its ability to regulate gene expression.
Industry: this compound is used in the formulation of skincare products, particularly for its anti-aging properties
Mécanisme D'action
Methyl retinoate exerts its effects by binding to nuclear retinoic acid receptors (RARs), which are ligand-inducible transcription factors. Upon binding, these receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The activation of RARs leads to the modulation of various signaling pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Methyl retinoate is compared with other retinoids such as:
Retinol (Vitamin A): Retinol is less potent and requires conversion to retinoic acid to exert its effects.
Retinoic Acid: Retinoic acid is more potent and directly interacts with RARs.
Retinyl Palmitate: This compound is a storage form of retinol and is less active until converted to retinoic acid.
Hydroxypinacolone Retinoate: This retinoid is known for its stability and efficacy in anti-aging treatments
This compound is unique due to its specific ester form, which can offer different pharmacokinetic properties and stability compared to other retinoids.
Propriétés
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-DXYSAURFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316812 | |
| Record name | Methyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-16-2 | |
| Record name | Methyl retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)




![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7769972.png)





